2,4-diiodo-6-((E)-{[3-mercapto-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
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Overview
Description
2,4-Diiodo-6-((E)-{[3-mercapto-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is a complex organic compound that features a phenol group, triazole ring, and multiple substituents including iodine atoms and a mercapto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diiodo-6-((E)-{[3-mercapto-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved by reacting 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the triazole ring.
Iodination: The phenol group is iodinated using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate.
Condensation Reaction: The triazole derivative is then condensed with the iodinated phenol under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can undergo reduction to form dihydrotriazoles.
Substitution: The iodine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its triazole ring and phenol group.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its complex structure.
Medicine
Drug Development: The compound can be explored for its potential as a therapeutic agent, particularly in cancer and infectious diseases.
Industry
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,4-diiodo-6-((E)-{[3-mercapto-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The phenol group can form hydrogen bonds, while the triazole ring can coordinate with metal ions. The iodine atoms and mercapto group can participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diiodo-6-((E)-{[3-mercapto-5-(2,4,6-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
- 2,4-Diiodo-6-((E)-{[3-mercapto-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
Uniqueness
The uniqueness of 2,4-diiodo-6-((E)-{[3-mercapto-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of three methoxy groups on the phenyl ring can enhance its solubility and interaction with biological targets.
Properties
Molecular Formula |
C18H16I2N4O4S |
---|---|
Molecular Weight |
638.2 g/mol |
IUPAC Name |
4-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H16I2N4O4S/c1-26-13-5-9(6-14(27-2)16(13)28-3)17-22-23-18(29)24(17)21-8-10-4-11(19)7-12(20)15(10)25/h4-8,25H,1-3H3,(H,23,29)/b21-8+ |
InChI Key |
NQRZKKBFPPSEKA-ODCIPOBUSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2/N=C/C3=C(C(=CC(=C3)I)I)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2N=CC3=C(C(=CC(=C3)I)I)O |
Origin of Product |
United States |
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